N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Description
Properties
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)9-4-5-10-8(7-9)3-2-6-13-10/h4-5,7,13H,2-3,6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEISIQLBYSAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with methylating agents and carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, amines, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and antioxidants
Mechanism of Action
The mechanism of action of N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline-6-Carboxamide (Non-Methylated Analog)
2-Isopropylaminomethyl-6-Methyl-7-Nitro-1,2,3,4-Tetrahydroquinoline (UK 3883)
- Structural Features: Nitro group at position 7, isopropylaminomethyl at position 2, and methyl at position 4.
- Activity : Acts as a schistosomicide. Its 6-hydroxymethyl metabolite shows higher in vivo activity than the parent compound.
- Metabolism : Species-dependent oxidation at positions 2 and 6 generates inactive carboxylic acid derivatives.
6-Methoxy-N-Aryl-1,2,3,4-Tetrahydroquinolines (Antitumor Agents)
- Examples: 6-Methoxy-N-(naphthalen-1-yl)-1,2,3,4-tetrahydroquinoline (6a): Exhibits antitumor activity, synthesized via Buchwald–Hartwig coupling (68% yield). 6-Methoxy-2′-methyl-3,4-dihydro-2H-1,4′-biquinoline (6c): 79% yield, targets colchicine-binding sites.
- Key Differences : Methoxy and aryl groups enhance lipophilicity and target engagement compared to carboxamide derivatives.
6-Hydroxy-1,2,3,4-Tetrahydroquinoline Derivatives
- 2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: Analgesic activity 1/8th the potency of morphine.
- Activity Trends : Hydroxy groups improve solubility but may reduce CNS penetration compared to methylated or carboxamide variants.
Data Tables
Table 1: Structural and Activity Comparison of Selected Tetrahydroquinoline Derivatives
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |
|---|---|---|---|
| N-Methyl-1,2,3,4-THQ-6-carboxamide | 190.25 | ~1.5 | Moderate (Polar) |
| 1,2,3,4-THQ-6-carboxamide | 176.22 | ~0.8 | High (Polar) |
| UK 3883 | 307.36 | ~2.3 | Low (Lipophilic) |
| 6-Methoxy-N-(naphthalen-1-yl)-THQ (6a) | 305.38 | ~3.5 | Very Low |
Research Findings and Trends
- Metabolic Stability : N-Methylation reduces oxidative metabolism, as seen in UK 3883’s inactive carboxylic acid metabolites.
- Activity Modulation : Methoxy and aryl groups (e.g., 6a, 6c) enhance antitumor activity but reduce solubility.
- Analgesic vs. Antitumor Scaffolds : Hydroxy derivatives (e.g., 2-methyl-5-hydroxy-THQ) favor CNS activity, while lipophilic aryl derivatives target peripheral enzymes.
Biological Activity
N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound belongs to the class of tetrahydroquinolines. Its structure features a fused benzene and piperidine ring with a methyl group at the nitrogen atom and a carboxamide functional group at the 6-position. The molecular formula is with a molecular weight of approximately 191.23 g/mol. These structural characteristics contribute to its unique chemical properties and biological activities .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Monoamine Oxidase Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition may contribute to its potential antidepressant and neuroprotective effects .
- NF-κB Inhibition : Research indicates that derivatives of tetrahydroquinolines can inhibit NF-κB transcriptional activity. This compound has shown promising results in this regard, indicating potential applications in cancer therapy .
Biological Activities
This compound exhibits several notable biological activities:
- Neuroprotective Effects : Studies have indicated that this compound can mitigate neurotoxicity induced by neurotoxins like MPTP (associated with Parkinson's disease) and may possess antioxidant properties that protect neuronal cells from oxidative stress .
- Anticancer Properties : In vitro studies have demonstrated that derivatives of tetrahydroquinolines exhibit cytotoxicity against various human cancer cell lines. For instance, compounds derived from this structure have been evaluated for their ability to inhibit cancer cell growth through mechanisms involving NF-κB inhibition .
- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although specific data on this compound in this area remain limited .
Research Findings and Case Studies
Recent studies have focused on synthesizing and evaluating various derivatives of this compound for enhanced biological activity:
| Compound | Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| 6g | NF-κB Inhibition | 0.70 ± 0.071 | |
| 6f | NF-κB Inhibition | 0.90 ± 0.071 | |
| Various Derivatives | Cytotoxicity against cancer cell lines | Varies by derivative |
Case Study: Anticancer Activity
In a study assessing the anticancer properties of tetrahydroquinoline derivatives against human cancer cell lines (NCI-H23, ACHN, MDA-MB-231), several compounds exhibited significant cytotoxicity. The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin . This highlights the potential of this compound derivatives as novel anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
